2-ethoxy-1H-benzimidazole-6-carbonitrile
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-ethoxy-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-2-14-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
LFVTYPMTPYGFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(N1)C=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituents | Molecular Formula | MW (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Methoxy-1H-benzimidazole-6-carbonitrile | 2-OCH₃, 6-CN | C₉H₇N₃O | 181.17 | Smaller alkoxy group; higher polarity |
| 2-(Aminomethyl)-1H-benzimidazole-6-carbonitrile | 2-CH₂NH₂, 6-CN | C₉H₈N₄ | 172.19 | Reactive aminomethyl group; nucleophilic |
| 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | 2-CH₂Cl, 6-CN | C₉H₆ClN₃ | 191.62 | Chlorine as leaving group; electrophilic |
| 2-(Pyridin-2-yl)-1H-benzimidazole-6-carbonitrile | 2-C₅H₄N, 6-CN | C₁₃H₉N₃ | 207.23 | Pyridine enhances metal coordination |
| 6-Benzothiazolecarbonitrile | Benzo-thiazole core, 6-CN | C₈H₅N₂S | 161.20 | Thiazole ring; distinct electronic profile |
Electronic and Reactivity Differences
- Ethoxy vs. Methoxy : The ethoxy group in 2-ethoxy-1H-benzimidazole-6-carbonitrile increases lipophilicity compared to the methoxy analogue (logP ~1.5 vs. ~1.2), enhancing membrane permeability in drug design .
- Aminomethyl vs. Ethoxy: The aminomethyl substituent (pKa ~9.5) introduces a basic site, enabling protonation at physiological pH, whereas the ethoxy group remains neutral .
- Chloromethyl vs. Ethoxy : The chloromethyl derivative undergoes nucleophilic substitution (SN2) reactions, whereas the ethoxy group participates in hydrogen bonding or serves as a directing group in electrophilic substitution .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-ethoxy-1H-benzimidazole-6-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with substituted benzimidazole precursors. For example:
Cyclization : React 1,2-diaminobenzene derivatives with cyanide-containing electrophiles under acidic conditions to form the benzimidazole core .
Functionalization : Introduce the ethoxy group via nucleophilic substitution or alkylation reactions, ensuring regioselectivity at the 2-position.
Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., acetonitrile/water mixtures) to isolate the product .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure via spectroscopic methods (see Question 2).
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and nitrile (no proton signal; ¹³C δ ~115 ppm) .
- Infrared Spectroscopy (IR) : Identify the nitrile stretch (~2200 cm⁻¹) and benzimidazole C=N/C-C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement with SHELX?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN and BASF commands to model twinning ratios if diffraction patterns suggest overlapping lattices .
- Disorder Modeling : For disordered ethoxy groups, apply PART and SUMP restraints to refine occupancy factors .
- Validation Tools : Cross-check with PLATON or CIF-check to ensure geometric parameters (bond lengths/angles) align with expected values .
Q. What strategies address contradictory spectral data when confirming compound purity?
- Methodological Answer :
Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .
High-Resolution MS : Resolve mass discrepancies caused by isotopic impurities or adducts .
Thermogravimetric Analysis (TGA) : Detect solvent/moisture content that may skew elemental analysis results .
Collaborative Interpretation : Use platforms like CIF-access repositories to benchmark data against published structures .
Q. How can the compound’s stability under reactive conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies :
- Acid/Base Stability : Stir the compound in 0.1 M HCl/NaOH (25°C, 24h); monitor via HPLC for decomposition products (e.g., benzimidazole hydrolysis) .
- Oxidative Stress : Expose to H₂O₂ or TBHP; analyze for nitrile-to-amide conversion via IR .
- Light/Heat Stability :
- Use UV chambers (254 nm) or ovens (40–80°C) to assess photolytic/thermal degradation .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : Analyze O–H⋯N or N–H⋯O interactions between benzimidazole NH and ethoxy/cyano groups using Mercury or OLEX2 .
- π-π Stacking : Measure centroid-to-centroid distances (typically 3.5–4.0 Å) between benzimidazole rings .
- Van der Waals Contributions : Use Hirshfeld surface analysis to quantify close contacts involving cyano/ethoxy moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
